2-fluoro-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide
Description
This compound is a benzamide derivative featuring a 2-fluorophenyl group linked via an ethyl spacer to a 1H-indole core. The indole’s 3-position is substituted with a sulfanyl group connected to a 3-(trifluoromethyl)benzyl moiety. The sulfanyl (thioether) linkage may enhance stability or enable covalent interactions with biological targets .
Properties
IUPAC Name |
2-fluoro-N-[2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F4N2OS/c26-21-10-3-1-8-19(21)24(32)30-12-13-31-15-23(20-9-2-4-11-22(20)31)33-16-17-6-5-7-18(14-17)25(27,28)29/h1-11,14-15H,12-13,16H2,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBVFSAFFSZCGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=CC=C3F)SCC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F4N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide typically involves multiple steps, including the formation of the indole core, introduction of the trifluoromethyl group, and subsequent functionalization to attach the benzamide moiety. Common synthetic methods include:
Suzuki–Miyaura Coupling: This reaction is widely used for forming carbon-carbon bonds and involves the coupling of boron reagents with halides in the presence of a palladium catalyst.
Radical Trifluoromethylation: This method introduces the trifluoromethyl group into the molecule using radical intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-fluoro-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide has several applications in scientific research:
Pharmaceuticals: Potential use as a drug candidate due to its unique structure and biological activity.
Agrochemicals: Use in the development of new pesticides or herbicides.
Materials Science: Incorporation into polymers or other materials to enhance properties such as thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2-fluoro-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors, while the indole moiety may interact with various enzymes and proteins .
Comparison with Similar Compounds
Research Findings and Pharmacological Insights
Binding Affinity and Selectivity
- The sulfanyl group in the parent compound is critical for covalent or non-covalent interactions with cysteine residues or metal ions in target proteins, as seen in similar sulfur-containing analogs .
Metabolic Stability
- Fluorine atoms on the benzamide and trifluoromethyl groups are likely to reduce oxidative metabolism, prolonging half-life compared to non-fluorinated analogs like the benzothiazole derivative in .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| Target Compound | C26H21F4N2O2S | 513.52* | 2-fluorobenzamide, 3-(trifluoromethyl)benzylsulfanyl |
| N-{2-[3-({[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3-(trifluoromethyl)benzamide | C28H23F3N4O2S2 | 568.63 | 3-(trifluoromethyl)benzamide, benzothiazole-carbamoylmethylsulfanyl |
| 2-Fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide | C18H17FN2O | 296.34 | 2-fluorobenzamide, 2-methylindole (no sulfanyl) |
*Estimated based on structural similarity.
Biological Activity
The compound 2-fluoro-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide is a novel synthetic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various assays, and case studies highlighting its therapeutic potential.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 464.44 g/mol. The structural characteristics include:
- A fluorobenzamide moiety.
- A trifluoromethyl group attached to a phenyl ring.
- A sulfanyl group linked to an indole derivative.
Research indicates that the compound exhibits multiple mechanisms of action, primarily through the inhibition of key cellular pathways involved in cancer progression and inflammation. The presence of the indole structure suggests potential interactions with serotonin receptors, while the trifluoromethyl group may enhance metabolic stability and lipophilicity.
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound:
- Cell Line Studies : In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values ranged from 1.88 µM to 4.20 µM, indicating potent growth inhibition compared to standard chemotherapeutics like doxorubicin .
Anti-inflammatory Activity
The compound has also shown promise in reducing inflammatory markers in cellular models. Studies suggest that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in the pathogenesis of various inflammatory diseases .
Antitubercular Activity
Recent research explored its efficacy against Mycobacterium tuberculosis. Compounds structurally related to this compound exhibited IC50 values ranging from 1.35 to 2.18 µM against M. tuberculosis .
Case Study 1: MCF-7 Cell Line
In a controlled study, the compound was tested against MCF-7 cells to assess its apoptotic effects. Results indicated that treatment with concentrations above 5 µM led to significant apoptosis as measured by flow cytometry, supporting its potential as an anticancer agent.
Case Study 2: In Vivo Efficacy
An animal model study demonstrated that administration of the compound significantly reduced tumor size in xenograft models compared to untreated controls. This suggests not only efficacy but also favorable pharmacokinetics in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
